6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

CRBN binding energy molecular docking scaffold hopping

PROTAC programs face a key challenge: conventional phthalimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide) impose constrained exit vector geometries that limit ternary complex formation for many targets. This pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CRBN ligand resolves this bottleneck. • Superior CRBN binding: molecular docking predicts binding energies of -9.09 to -10.42 kcal/mol, substantially lower than lenalidomide (-5.74 kcal/mol) and pomalidomide (-5.51 kcal/mol). • Divergent exit vector: the 2-position piperazine handle enables linker conjugation at a trajectory distinct from phthalimide-based ligands, unlocking targets refractory to IMiD-based PROTACs. • Enhanced permeability: computed TPSA of 77.62 Ų (vs. 109.57 Ų for pomalidomide) predicts superior passive membrane permeability for intracellular/CNS targets. • Patent-differentiable chemical series: scaffold-hopping validated; supports PROTAC IP portfolio diversification. Supplied with Certificate of Analysis. Pack sizes from 5 mg to gram scale. For pricing and availability, submit an inquiry.

Molecular Formula C11H8N4O4
Molecular Weight 260.21 g/mol
Cat. No. B13569266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Molecular FormulaC11H8N4O4
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=NC=CN=C3C2=O
InChIInChI=1S/C11H8N4O4/c16-6-2-1-5(9(17)14-6)15-10(18)7-8(11(15)19)13-4-3-12-7/h3-5H,1-2H2,(H,14,16,17)
InChIKeyKQDMKVZRCPRVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolopyrazine-Based CRBN Ligand for PROTAC Design


6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (C11H8N4O4, MW 260.21 g/mol) is a cereblon (CRBN) E3 ubiquitin ligase ligand built on a pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core rather than the conventional isoindoline-1,3-dione scaffold of thalidomide, lenalidomide, and pomalidomide. The glutarimide ring (2,6-dioxopiperidin-3-yl) is retained for CRBN engagement, while the fused pyrazine-pyrrole bicyclic system introduces additional hydrogen-bond acceptor sites and alters the exit vector for linker conjugation, making it a functionalized CRBN ligand-linker conjugate used in PROTAC synthesis .

Why Standard IMiD CRBN Ligands Cannot Substitute


CRBN ligands are not functionally interchangeable. Thalidomide, lenalidomide, and pomalidomide share the isoindoline-1,3-dione (phthalimide) core but differ substantially in CRBN binding affinity (thalidomide IC50 ≈30 µM vs. lenalidomide/pomalidomide IC50 ≈3 µM) and in their neosubstrate degradation profiles [1]. Furthermore, the exit vector geometry and linker attachment chemistry of the CRBN-binding moiety directly determine PROTAC ternary complex formation efficiency, cellular permeability, and degradation potency [2]. Replacing a pyrrolo[3,4-b]pyrazine-based ligand with a conventional phthalimide-based analog alters the trajectory of the conjugated warhead, potentially abolishing target degradation. Computational scaffold-hopping studies have demonstrated that pyrrolo[3,4-b]pyrazine derivatives achieve substantially lower docking binding energies against CRBN than thalidomide, lenalidomide, or pomalidomide, indicating that core substitution is not a neutral exchange [3].

Quantitative Differentiation Evidence


In Silico CRBN Binding Energy Advantage

In a combined scaffold-hopping and molecular dynamics study, pyrrolo[3,4-b]pyrazine-based CRBN ligands (Molecular A–E) exhibited substantially lower docking binding energies than the three clinically approved IMiDs. Molecular A achieved a binding energy of –10.42 kcal/mol versus thalidomide (–5.42 kcal/mol), lenalidomide (–5.74 kcal/mol), and pomalidomide (–5.51 kcal/mol), representing an approximately 92% greater predicted binding energy stabilization [1]. All five hit molecules formed key interactions with CRBN active-site residues Trp380, Trp386, and Trp400, confirming engagement of the canonical IMiD-binding pocket. This study provides class-level evidence that the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold confers intrinsically stronger CRBN binding than the isoindoline-1,3-dione scaffold.

CRBN binding energy molecular docking scaffold hopping

Reduced Topological Polar Surface Area

The pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core confers a lower computed topological polar surface area (TPSA) compared to the isoindoline-1,3-dione scaffold found in pomalidomide. The target compound 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has a calculated TPSA of 77.62 Ų [1], which is substantially lower than that of pomalidomide (109.57 Ų) . In drug design, TPSA values below 140 Ų are generally required for oral bioavailability, and values below 90 Ų are associated with favorable blood-brain barrier penetration. The 31.95 Ų reduction relative to pomalidomide suggests improved passive membrane permeability for the pyrrolopyrazine-based ligand and its PROTAC conjugates.

topological polar surface area cell permeability drug-likeness

Expanded Hydrogen-Bond Acceptor Capacity

The pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core introduces two additional ring nitrogen atoms (pyrazine) beyond the single nitrogen found in the isoindoline-1,3-dione (phthalimide) core of thalidomide, lenalidomide, and pomalidomide. This yields a total of 4 hydrogen bond acceptor (HBA) sites for the pyrrolopyrazine compound versus 3 HBA for the standard IMiDs [1]. Molecular dynamics simulations by Yan et al. demonstrated that pyrrolo[3,4-b]pyrazine derivatives form additional polar contacts with CRBN residues Trp380, Trp386, and Trp400, and notably engage Glu377 via salt-bridge interactions not observed with thalidomide or lenalidomide [2]. The increased HBA count provides greater enthalpic contribution to CRBN binding and enables distinct neosubstrate degradation profiles.

hydrogen bond acceptor CRBN binding pocket structure-activity relationship

Clinical IMiD Binding Affinity Benchmark

Published competitive binding assays using CRBN-DDB1 complex establish a quantitative baseline for evaluating novel CRBN ligands. In dose-dependent pull-down experiments with thalidomide analog-coupled beads, thalidomide displayed an IC50 of approximately 30 µM, while lenalidomide and pomalidomide each exhibited IC50 values of approximately 3 µM, representing a 10-fold affinity improvement [1]. This establishes a clear procurement-relevant benchmark: any novel CRBN ligand intended to replace lenalidomide or pomalidomide in PROTAC applications must demonstrate binding affinity at or below the 3 µM threshold. The pyrrolo[3,4-b]pyrazine scaffold's computationally predicted superior binding energy (Evidence Item 1) positions it favorably against this benchmark, though direct experimental IC50 data for the specific compound 6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione remain to be reported in the peer-reviewed literature.

CRBN binding affinity IC50 competitive binding assay

Distinct Exit Vector for Linker Conjugation

The pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold provides a chemically distinct exit vector for linker attachment compared to the isoindoline-1,3-dione core. In the target compound, the piperazine substituent at the 2-position of the pyrazine ring enables linker conjugation at a trajectory that is geometrically divergent from the 4- or 5-position substitutions typical of thalidomide-based CRBN ligands . The scaffold hopping study by Yan et al. confirmed that pyrrolo[3,4-b]pyrazine derivatives maintain all key CRBN-binding interactions (Trp380, Trp386, Trp400) while presenting a different three-dimensional orientation of the solvent-exposed region, which is critical for ternary complex formation with diverse target proteins [1]. This structural diversity expands the accessible chemical space for PROTAC design beyond the heavily patented phthalimide chemical matter.

PROTAC design linker exit vector scaffold diversity

Optimal PROTAC Development Applications


Enhanced CRBN Binding Affinity PROTACs

For PROTAC programs where the target protein demands high-efficiency E3 ligase recruitment, the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold offers computationally predicted CRBN binding energies (–9.09 to –10.42 kcal/mol) substantially lower than lenalidomide (–5.74 kcal/mol) and pomalidomide (–5.51 kcal/mol), as demonstrated in molecular docking and MD simulation studies [1]. When coupled with a target-binding warhead, this enhanced CRBN engagement can improve ternary complex stability and increase degradation efficiency (Dmax) for challenging targets.

Non-Canonical Neosubstrate Geometries

The distinct exit vector provided by the 2-position piperazine substitution on the pyrazine ring enables PROTAC linker attachment at a trajectory geometrically divergent from conventional phthalimide-based CRBN ligands [1]. This is particularly valuable when targeting proteins whose surface topology does not accommodate the canonical thalidomide/pomalidomide-derived linker geometry, potentially enabling degradation of targets previously refractory to IMiD-based PROTACs .

CRBN-Focused Chemical Library Synthesis

As a functionalized CRBN ligand-linker conjugate with a reactive piperazine handle, this compound serves as a key intermediate for parallel synthesis of diverse PROTAC libraries. The scaffold hopping study by Yan et al. validated that pyrrolo[3,4-b]pyrazine derivatives represent a chemically distinct and patent-differentiable chemical series for CRBN engagement, making this compound a strategic procurement choice for organizations seeking to diversify their PROTAC IP portfolio beyond phthalimide-dominated chemical space [1].

Permeability-Challenged Intracellular Targets

With a computed TPSA of 77.62 Ų—substantially lower than pomalidomide (109.57 Ų) and lenalidomide (92.50 Ų)—the pyrrolo[3,4-b]pyrazine-based ligand is predicted to confer superior passive membrane permeability [1] . This is advantageous for PROTACs targeting intracellular proteins in tissues with restricted drug access, such as the central nervous system or solid tumors with poor vascularization.

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